molecular formula C19H20N2O B4421056 2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane

2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane

Cat. No.: B4421056
M. Wt: 292.4 g/mol
InChI Key: YUCRMRAKJCTWKZ-UHFFFAOYSA-N
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Description

2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane is a heterocyclic compound that features a benzimidazole ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring. The oxolane ring is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of reduced benzimidazole compounds.

Scientific Research Applications

2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the compound’s ability to mimic naturally occurring nucleotides, allowing it to interfere with biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane is unique due to the presence of both the benzimidazole and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(oxolan-2-yl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-5,7-10,18H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRMRAKJCTWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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